molecular formula C7H4FNO B1342717 2-Fluoro-3-hydroxybenzonitrile CAS No. 1000339-24-1

2-Fluoro-3-hydroxybenzonitrile

Cat. No. B1342717
M. Wt: 137.11 g/mol
InChI Key: CVJVSXKZGFQWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-hydroxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. The compound is further modified by the presence of a fluorine atom and a hydroxyl group, which significantly influence its chemical behavior and physical properties. Although the provided papers do not directly discuss 2-Fluoro-3-hydroxybenzonitrile, they provide insights into related fluorobenzonitriles and their derivatives, which can help infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related fluorobenzonitriles often involves halogenation, nitrification, and other substitution reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst . Similarly, the synthesis of 3-fluoro-4-methylbenzonitrile involves a series of reactions starting from ortho-toluidine, including nitrification, diazotization, fluorination, and subsequent reductive and oxidation reactions . These methods suggest that the synthesis of 2-Fluoro-3-hydroxybenzonitrile could potentially be achieved through analogous substitution reactions, possibly starting from a hydroxybenzonitrile precursor and introducing the fluorine atom at the appropriate position.

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles is influenced by the electronegative fluorine atom, which can affect the electron distribution within the molecule. Studies on the structural and electronic properties of monofluorobenzonitriles, including 2-fluorobenzonitrile, have been conducted using high-temperature microcalorimetry, vapor-pressure studies, and computational methods such as G3MP2B3 level of theory and MP2/cc-pVTZ level optimizations . These studies provide insights into the molecular geometry, electronic properties, and thermodynamic behavior of fluorobenzonitriles, which can be extrapolated to understand the structure of 2-Fluoro-3-hydroxybenzonitrile.

Chemical Reactions Analysis

Fluorobenzonitriles can undergo various chemical reactions, including condensation, cyclization, and reactions with amines. For example, 2-fluorobenzonitriles can condense with phenoxides to form 2-aryloxybenzonitriles, which can then cyclize to produce xanthone derivatives . Additionally, 2-Fluoro-5-nitrobenzonitrile has been shown to react with amines and amino acids to form N-(2-cyano-4-nitrophenyl) derivatives . These reactions demonstrate the reactivity of the cyano and nitro groups in the presence of fluorine, suggesting that 2-Fluoro-3-hydroxyben

Scientific Research Applications

Synthesis and Transition Temperatures

Kelly and Schad (1984) explored the synthesis and liquid-crystal transition temperatures of ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile. They found that these F-substituted esters exhibit higher nematic-isotropic transition temperatures than their unsubstituted counterparts, indicating their potential in liquid crystal technology (Kelly & Schad, 1984).

Structural and Electronic Properties

A study by Ribeiro da Silva et al. (2012) focused on the energetic, structural, and electronic properties of monofluorobenzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile. They provided detailed insights into the standard molar enthalpies of formation, vapor pressure, and theoretical estimates of various electronic properties, enhancing understanding of these compounds in various applications (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Inhibition of CDC25B Phosphatase

Lund et al. (2014) identified 2-fluoro-4-hydroxybenzonitrile as a compound that binds to the catalytic domain of CDC25B phosphatase. This research revealed a novel approach to target CDC25 phosphatases by inhibiting their protein-protein interactions, which could be significant in developing anticancer therapies (Lund, Dudkin, Borkin, Ni, Grembecka, & Cierpicki, 2014).

Synthesis of Ketamine Derivatives

Moghimi et al. (2014) conducted research on the synthesis of fluoroketamine, a novel ketamine derivative, using fluorobenzonitrile. This research provides insights into new approaches for developing derivatives of pharmaceutical compounds (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

Herbicide Resistance in Plants

Stalker, Mcbride, and Malyj (1988) explored the herbicide resistance in transgenic plants expressing a bacterial detoxification gene. They utilized a gene encoding a nitrilase that converts bromoxynil (a derivative of hydroxybenzonitrile) to a primary metabolite, demonstrating an innovative approach to achieving herbicide resistance in plants (Stalker, Mcbride, & Malyj, 1988).

Safety And Hazards

2-Fluoro-3-hydroxybenzonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and using personal protective equipment . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJVSXKZGFQWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599027
Record name 2-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-hydroxybenzonitrile

CAS RN

1000339-24-1
Record name 2-Fluoro-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-hydroxybenzonitrile
Reactant of Route 3
2-Fluoro-3-hydroxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-hydroxybenzonitrile

Citations

For This Compound
1
Citations
LA Dakin, MH Block, H Chen, E Code… - Bioorganic & medicinal …, 2012 - Elsevier
… The alkoxy derivatives (24–27), could readily be synthesized from commercially available 2-fluoro-3-hydroxybenzonitrile (16). Alkylation of the phenol with the appropriate alkyl bromide …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.